2-(Benzyloxy)-1-bromo-4-iodobenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and an iodine atom
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes . For instance, 3-(Benzyloxy)Pyridin-2-Amine has been found to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These targets play crucial roles in inflammation and cell signaling, respectively.
Mode of Action
Benzyloxy compounds are known to undergo various chemical reactions, including oxidation and reduction . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, 3-(Benzyloxy)Pyridin-2-Amine has been found to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 , which are involved in the arachidonic acid metabolism and MAPK signaling pathway, respectively.
Pharmacokinetics
For instance, 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
For instance, 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R), exhibits glucose-dependent insulin secretion in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-iodobenzene typically involves a multi-step process. One common method starts with the bromination of 2-(Benzyloxy)phenol to introduce the bromine atom at the 1-position. This is followed by iodination at the 4-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often require a solvent like dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling: Biaryl compounds with various substituents on the aromatic ring.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms through the synthesis of labeled compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-bromo-4-chlorobenzene
- 2-(Benzyloxy)-1-bromo-4-fluorobenzene
- 2-(Benzyloxy)-1-bromo-4-methylbenzene
Uniqueness
2-(Benzyloxy)-1-bromo-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated derivatives. The combination of these halogens allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-iodo-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTXKRNPVVCAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253887-19-1 |
Source
|
Record name | 2-(Benzyloxy)-1-bromo-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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